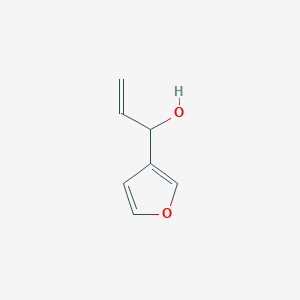

1-(Furan-3-yl)prop-2-en-1-ol

Description

Contextual Significance of Furan-Containing Compounds in Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. numberanalytics.com Among these, furans are a family of aromatic heterocyclic organic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom. wikipedia.orgbritannica.com The simplest member is furan (B31954) itself (C₄H₄O). numberanalytics.comwikipedia.org

The significance of furan in heterocyclic chemistry stems from several key factors:

Aromaticity and Reactivity : Furan is aromatic because one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, creating a stable 4n+2 π-electron system. numberanalytics.comwikipedia.org However, its aromaticity is less pronounced than that of benzene, making the furan ring more reactive. wikipedia.org This heightened reactivity, which is intermediate between an aromatic ring and an enol ether, makes it susceptible to various chemical transformations, including electrophilic substitution, cycloadditions, and ring-opening reactions. wikipedia.orgtuiasi.ro

Versatile Building Block : Due to its unique reactivity, the furan nucleus is a versatile building block for synthesizing more complex molecules. numberanalytics.comtuiasi.ronumberanalytics.com It can be converted into other heterocyclic systems, such as pyrroles and dihydropyran compounds. wikipedia.org

Presence in Bioactive Molecules : The furan ring is a structural motif found in numerous natural products and biologically active compounds. tuiasi.roresearchgate.net Its incorporation into drug candidates can influence their pharmacological properties, metabolic stability, and pharmacokinetic profiles. numberanalytics.com Derivatives of furan are utilized in pharmaceuticals, agrochemicals, and other specialty chemicals. numberanalytics.combritannica.com For example, the antibiotic Furazolidone contains a furan ring. numberanalytics.com

Overview of Alpha,Beta-Unsaturated Alcohol Scaffolds

Alpha,beta-unsaturated alcohols, also known as allylic alcohols, are organic compounds that contain a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond. This structural arrangement confers unique reactivity upon the molecule.

These scaffolds are highly valuable in organic synthesis for several reasons:

Versatile Intermediates : Allylic alcohols are considered highly versatile building blocks because they allow for further functionalization of the allylic moiety. rsc.org The double bond and the alcohol group can be targeted by a wide range of chemical reactions, often with high levels of regio- and stereoselectivity.

Key Synthetic Precursors : They are prevalent scaffolds in many industrial chemicals and pharmaceuticals. rsc.org Their synthesis is a key step in the construction of complex natural products and other target molecules. rsc.orgmdpi.com

Diverse Reactivity : The synthesis of allylic alcohols can be achieved through various methods, including the reduction of α,β-unsaturated ketones and carboxylic acids. tuiasi.rorsc.org For instance, biocatalytic systems have been developed to reduce α,β-unsaturated carboxylic acids selectively to the corresponding allylic alcohols. rsc.org These alcohols can then participate in numerous subsequent reactions, such as additions to the double bond or reactions involving the hydroxyl group. organic-chemistry.org

Structural Features and Nomenclature of 1-(Furan-3-yl)prop-2-en-1-ol

The compound this compound possesses a distinct molecular architecture that dictates its chemical behavior. Its structure consists of a furan ring substituted at the 3-position, which is attached to a three-carbon propenol chain. The principal functional group, the hydroxyl (-OH) group, is located on the carbon atom immediately adjacent to the furan ring (C1), and the carbon-carbon double bond is positioned between the second and third carbon atoms of the chain.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . molbase.com Other synonyms include 1-(3-furyl)prop-2-en-1-ol and 3-furylallyl alcohol. molbase.com

Below is a table summarizing key properties of the molecule.

| Property | Value |

| CAS Number | 852998-61-9 molbase.comchiralen.comambeed.com |

| Molecular Formula | C₇H₈O₂ molbase.comgoogle.com |

| Molecular Weight | 124.137 g/mol molbase.com |

Spectroscopic data is crucial for the characterization of such compounds. A patent detailing the synthesis of related furan derivatives provides nuclear magnetic resonance (NMR) data for a compound referred to as (E)-3-(3-furyl)prop-2-en-1-ol, which corresponds to an isomer of the target molecule. google.com

Current Research Landscape and Academic Importance of this compound

The academic importance of this compound lies primarily in its role as a synthetic intermediate for the construction of more complex molecular architectures. Its bifunctional nature, possessing both a reactive furan ring and an allylic alcohol moiety, makes it a valuable precursor in multi-step syntheses.

Detailed research findings highlight its utility in specific synthetic applications:

Synthesis of GSK-3 Inhibitors : A patent discloses the use of (E)-3-(3-furyl)prop-2-en-1-ol as a key intermediate. google.com In one described sequence, the compound is hydrogenated using a palladium on carbon (Pd/C) catalyst to yield 3-(3-furyl)propan-1-ol. google.com This saturated alcohol is then further elaborated in the synthesis of novel furan derivatives tested for their activity as Glycogen Synthase Kinase-3 (GSK-3) inhibitors. google.com

Precursor for Diels-Alder Reactions : In another study, this compound (referred to as (E)-3-(furan-3-yl)prop-2-en-1-ol) was synthesized and used as a precursor for an intramolecular Dehydro-Diels-Alder reaction. pitt.edu The research involved an esterification of the allylic alcohol to install an alkynyl dienophile, creating a substrate designed to undergo cyclization to form substituted benzofused heterocycles. pitt.edu

These examples underscore the role of this compound as a valuable building block, enabling the synthesis of diverse and complex chemical entities with potential biological or material applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-3-yl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-7(8)6-3-4-9-5-6/h2-5,7-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIRTRGJNXANJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=COC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Furan 3 Yl Prop 2 En 1 Ol

Retrosynthetic Analysis of 1-(Furan-3-yl)prop-2-en-1-ol

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical.

The first approach involves a disconnection of the carbon-carbon bond between the furan (B31954) ring and the propenol side chain. This leads to furan-3-carboxaldehyde and a vinyl nucleophile, such as a vinyl Grignard reagent or vinyllithium. This strategy relies on the well-established reactivity of aldehydes with organometallic reagents.

A second common retrosynthetic pathway involves a functional group interconversion, targeting the corresponding α,β-unsaturated ketone, 1-(Furan-3-yl)prop-2-en-1-one. This precursor can then be selectively reduced to the desired allylic alcohol. This approach opens up various possibilities for stereoselective reduction methodologies.

Classical Organic Synthesis Routes

Classical organic synthesis provides a robust toolbox for the construction of this compound. These methods, while traditional, are often highly reliable and scalable.

Stereoselective Reduction of 1-(Furan-3-yl)prop-2-en-1-one and Analogous Carbonyl Precursors

The reduction of the α,β-unsaturated ketone, 1-(Furan-3-yl)prop-2-en-1-one, is a direct and widely used method to obtain the target allylic alcohol. The key challenge in this transformation is the selective 1,2-reduction of the carbonyl group in the presence of the conjugated carbon-carbon double bond.

Standard reducing agents like sodium borohydride (NaBH₄) can be employed for this purpose. researchgate.net For enhanced selectivity and to avoid 1,4-conjugate addition, the Luche reduction, which utilizes NaBH₄ in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is often preferred. This method is known for its high chemoselectivity in reducing enones to allylic alcohols.

For the synthesis of enantiomerically enriched this compound, asymmetric reduction methods are employed. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a stoichiometric borane source, is a powerful tool for achieving high enantioselectivity.

| Reducing Agent/System | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| NaBH₄ | Methanol or Ethanol, 0 °C to rt | Moderate to good 1,2-selectivity | Potential for competing 1,4-reduction. |

| NaBH₄ / CeCl₃·7H₂O (Luche Reduction) | Methanol, -78 °C to 0 °C | High 1,2-selectivity | Suppresses conjugate addition. |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF, -78 °C | Good 1,2-selectivity | Requires careful temperature control. |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine catalyst, BH₃·SMe₂ or BH₃·THF | High enantioselectivity | Produces chiral allylic alcohols. |

Carbonyl Addition Reactions to Furan-3-carboxaldehyde Derivatives

A straightforward and fundamental approach to constructing the carbon skeleton of this compound is through the nucleophilic addition of a vinyl organometallic reagent to furan-3-carboxaldehyde. ksu.edu.samasterorganicchemistry.comfiveable.me Furan-3-carboxaldehyde, also known as 3-furaldehyde, is a readily available starting material. nih.govsigmaaldrich.comnist.gov

The most common reagents for this transformation are vinylmagnesium bromide (CH₂=CHMgBr) and vinyllithium (CH₂=CHLi). The reaction involves the attack of the nucleophilic vinyl carbanion on the electrophilic carbonyl carbon of the aldehyde. ucsb.edulibretexts.org This is followed by an aqueous workup to protonate the resulting alkoxide intermediate, yielding the final allylic alcohol. This method is generally high-yielding and provides direct access to the target molecule.

The general reaction is as follows: Furan-3-CHO + CH₂=CH-M → 1-(Furan-3-yl)prop-2-en-1-OM —(H₃O⁺)→ this compound (where M = MgBr, Li)

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons) Towards Vinylic Furan Intermediates

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, can be employed to construct the vinylic portion of the molecule, although this is typically a multi-step process to arrive at the final alcohol.

For instance, the Wittig reaction could be used to convert a suitable acylfuran, such as 1-(furan-3-yl)ethan-1-one, into a vinylic furan intermediate. However, a more direct application of olefination would be to react furan-3-carboxaldehyde with a phosphorus ylide containing an ester group, such as (triphenylphosphoranylidene)acetate. This would yield an α,β-unsaturated ester, which could then be reduced to the allylic alcohol using a reagent like DIBAL-H.

The HWE reaction, which uses a phosphonate carbanion, offers advantages over the Wittig reaction, such as the easy removal of the phosphate byproduct and generally higher yields of the (E)-alkene.

Derivatization from Propargylic Alcohol Precursors

Another synthetic route involves the use of propargylic alcohol precursors. The synthesis would start with the addition of an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide, to furan-3-carboxaldehyde. This would produce 1-(furan-3-yl)prop-2-yn-1-ol.

The subsequent step is the partial reduction of the alkyne to an alkene. This can be achieved with high stereoselectivity. For the synthesis of the (Z)-alkene, a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is typically used. For the (E)-alkene, a dissolving metal reduction, such as sodium in liquid ammonia, can be employed. This methodology provides excellent control over the geometry of the double bond. Several studies have explored the synthesis of furans from propargylic alcohols, highlighting the versatility of these intermediates. nih.govmdpi.comorganic-chemistry.orgorganic-chemistry.org

Chemoenzymatic and Biocatalytic Approaches

In recent years, chemoenzymatic and biocatalytic methods have gained prominence as environmentally friendly alternatives to classical organic synthesis. These approaches often offer high selectivity under mild reaction conditions.

For the synthesis of this compound, a key biocatalytic transformation would be the asymmetric reduction of the corresponding ketone, 1-(Furan-3-yl)prop-2-en-1-one. A wide range of ketoreductases (KREDs), often from yeast or other microorganisms, can catalyze this reduction with high enantioselectivity. These enzymes use a cofactor, such as NADPH or NADH, which is typically regenerated in situ using a sacrificial alcohol like isopropanol.

This biocatalytic approach is highly attractive for producing enantiopure allylic alcohols, which are valuable chiral building blocks in organic synthesis. While specific studies on the biocatalytic reduction of 1-(furan-3-yl)prop-2-en-1-one are not extensively documented, the broad substrate scope of many commercially available ketoreductases suggests that this would be a feasible and efficient synthetic route.

Enzyme-Mediated Transformations for Enantioselective Synthesis

Enzymes, particularly lipases, have emerged as powerful catalysts for the enantioselective synthesis of chiral alcohols. The primary method employed is kinetic resolution, where one enantiomer of a racemic mixture reacts at a much faster rate than the other, allowing for their separation.

Lipase-catalyzed asymmetric acylation is a widely documented strategy for the kinetic resolution of racemic secondary alcohols, including those with furan moieties. researchgate.net In this process, a racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. These two compounds, the acylated ester and the unreacted alcohol, can then be separated.

A prominent enzyme for this transformation is Candida antarctica lipase B (CAL-B), often used in its immobilized form, Novozym 435. researchgate.netmdpi.com Studies on various 1-(furan-2-yl)ethanols have demonstrated the high efficiency and enantioselectivity of CAL-B. researchgate.net For instance, in the kinetic resolution of racemic 1-(furan-2-yl)ethanols, CAL-B with vinyl acetate in diisopropyl ether has been shown to produce the corresponding esters and unreacted alcohols with high enantiomeric excess (ee). researchgate.net This methodology is directly applicable to the enantioselective synthesis of this compound.

The effectiveness of such resolutions is often quantified by the enantiomeric ratio (E value), which indicates the selectivity of the enzyme. High E values are desirable for efficient separation. The choice of acyl donor and solvent can also influence the reaction's efficiency and selectivity. researchgate.net

| Enzyme | Substrate Analogue | Acyl Donor | Solvent | Outcome | Reference |

| Candida antarctica Lipase B (Novozym 435) | Racemic 1-(furan-2-yl)ethanols | Vinyl acetate | Diisopropyl ether | High enantioselectivity in kinetic resolution | researchgate.net |

| CHIRAZYME L-2 C4 | Racemic 1-(3-bromofuran-2-yl)-2-chloroethanol | (Z)-acrylates | Isooctane | Production of esters with up to 98% ee | researchgate.net |

| Lipase/Oxovanadium Combo | Racemic dienol | (Z)-3-(phenylsulfonyl)acrylate | Not specified | Dynamic kinetic resolution leading to a single product with 98% ee | nih.gov |

Biotransformations Involving Furan Moieties

Biotransformation refers to the chemical alteration of a substance by a living organism or its enzymes. In the context of furan-containing compounds, biotransformations are primarily associated with metabolic processes. The furan ring can undergo oxidation, a reaction often catalyzed by cytochrome P450 (P450) enzymes in the liver. nih.govsemanticscholar.orgnih.govresearchgate.net

This oxidation generates reactive electrophilic intermediates. nih.govnih.gov Depending on the substituents on the furan ring, the intermediate can be either an epoxide or a cis-enedione. nih.govnih.govresearchgate.net These reactive metabolites can then react with cellular nucleophiles. While this is often studied in the context of toxicology, the underlying enzymatic machinery can be harnessed for synthetic purposes. semanticscholar.orgresearchgate.net

Furthermore, microorganisms can be employed for the targeted transformation of furan derivatives. For example, species of the Acinetobacter genus have been shown to metabolize and convert furan aldehydes like 5-hydroxymethylfurfural (HMF) into other valuable furan-based compounds. researchgate.net Such microbial transformations can offer pathways to functionalized furan scaffolds from readily available, bio-based starting materials. mdpi.com

| Biological System | Furan Substrate | Transformation Type | Product Type | Significance |

| Cytochrome P450 Enzymes | General Furan Ring | Oxidation | Epoxide or cis-enedione intermediates | Metabolic activation, potential for synthetic functionalization |

| Acinetobacter species | 5-Hydroxymethylfurfural (HMF) | Bioconversion | Various furan derivatives | Valorization of biomass-derived platform chemicals |

Modern Synthetic Methodologies

Transition-Metal Catalyzed Olefin Formations

Modern organic synthesis increasingly relies on transition metal catalysis to achieve efficient and selective bond formations. rsc.org For the synthesis of allylic alcohols and their derivatives, transition metal-catalyzed allylic substitution is a powerful tool. A significant advancement in this area is the use of unactivated allylic substrates, such as allylic alcohols, directly. rsc.orgnih.gov

This approach avoids the need for pre-functionalization of the hydroxyl group (e.g., into a halide or acetate), which improves atom economy and reduces waste. rsc.org The general mechanism involves the in-situ activation of the allylic alcohol by a transition metal catalyst (e.g., palladium, iridium, iron) to form a π-allyl metal intermediate. This electrophilic intermediate then reacts with a nucleophile to form the product. This methodology allows for the efficient formation of C-C, C-N, and C-O bonds. rsc.orgnih.gov While a specific application to this compound is not detailed in the literature, the principles are broadly applicable to furan-containing allylic alcohols.

Another relevant modern method is the nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones, which can produce chiral tertiary allylic alcohols within tetrahydrofuran rings with excellent stereoselectivity. rsc.org Such advanced catalytic systems highlight the potential for creating complex chiral structures incorporating allylic alcohol motifs.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact. rsc.org The synthesis of furan-based compounds is at the forefront of this movement, as many furan platform chemicals can be derived from renewable biomass instead of petrochemical feedstocks. mdpi.comfrontiersin.org

Key green chemistry considerations applicable to the synthesis of this compound include:

Use of Renewable Feedstocks: Furan derivatives like furfural and 5-hydroxymethylfurfural (HMF) are key platform chemicals produced from the dehydration of sugars found in lignocellulosic biomass. mdpi.com These can serve as starting materials for more complex furan compounds.

Atom Economy: Designing reactions, such as the direct use of allylic alcohols in transition-metal catalysis or multicomponent reactions, that incorporate the maximum number of atoms from the reactants into the final product. rsc.orgmdpi.com

Use of Catalysis: Employing catalytic methods (both enzymatic and chemical) reduces the need for stoichiometric reagents and often allows for milder reaction conditions, saving energy and reducing waste. mdpi.comfrontiersin.org

Eco-Respectful Solvents and Conditions: Developing synthetic protocols that use less hazardous solvents and minimize energy consumption. For example, researchers have developed one-step syntheses for furan-based epoxy monomers that limit the use of toxic reagents and employ lower temperatures and shorter reaction times. rsc.orgrsc.orgresearchgate.net

The development of sustainable catalytic pathways for upgrading furan derivatives is an active area of research, aiming to replace traditional, less environmentally friendly processes. frontiersin.org

Chemical Transformations and Reaction Mechanisms of 1 Furan 3 Yl Prop 2 En 1 Ol

Functional Group Interconversions on the Prop-2-en-1-ol Moiety

The prop-2-en-1-ol side chain is amenable to several functional group interconversions, including oxidation of the alcohol, reduction of the alkene, and derivatization of the hydroxyl group.

Selective Oxidation Reactions to Derived Carbonyl Compounds

The secondary allylic alcohol in 1-(furan-3-yl)prop-2-en-1-ol can be selectively oxidized to the corresponding α,β-unsaturated ketone, 1-(furan-3-yl)prop-2-en-1-one. This transformation requires mild oxidizing agents to prevent over-oxidation or reaction with the sensitive furan (B31954) ring and the alkene. Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of allylic and benzylic alcohols. Other common methods include the use of chromic acid-based reagents like Jones reagent under carefully controlled conditions or Swern and Dess-Martin periodinane oxidations. organic-chemistry.orgsemanticscholar.org The choice of reagent is crucial to ensure high chemoselectivity, preserving the structural integrity of the furan and the double bond.

Biocatalytic methods using flavin-dependent oxidases have also emerged for the enantioselective oxidation of secondary allylic alcohols, offering a green chemistry approach to producing chiral ketones. nih.gov

Table 1: Common Reagents for Selective Oxidation of Allylic Alcohols

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Manganese Dioxide (MnO₂) | Stirring in a nonpolar solvent (e.g., dichloromethane, chloroform) at room temperature. | Highly selective for allylic/benzylic alcohols. |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Titration at low temperature (0 °C) in acetone. | Effective but can be harsh; requires careful control to avoid side reactions. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Anhydrous, non-protic solvent (e.g., dichloromethane) at room temperature. | Mild conditions, good for sensitive substrates. |

Stereoselective Hydrogenation and Reduction Pathways of the Alkene

The alkene moiety of this compound can be selectively reduced to yield 1-(furan-3-yl)propan-1-ol. Catalytic hydrogenation is the most common method for this transformation. The reaction typically involves molecular hydrogen (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

For stereoselective reductions, homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) can be employed, which often provide higher selectivity. In the context of allylic alcohols, the hydroxyl group can direct the hydrogenation, leading to specific diastereomers depending on the catalyst and substrate conformation. nih.gov Asymmetric hydrogenation using chiral iridium or ruthenium complexes can achieve high enantioselectivity, converting racemic allylic alcohols into enantioenriched saturated alcohols through processes like dynamic kinetic resolution. rsc.orgnih.govscispace.comresearchgate.net

Etherification and Esterification Reactions of the Hydroxyl Group

The secondary hydroxyl group is a key site for derivatization through etherification and esterification reactions.

Etherification: Ethers can be synthesized via several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Acid-catalyzed etherification with other alcohols is also a viable route, particularly for bioderived alcohols like ethanol, often utilizing solid acid catalysts to improve efficiency and reduce waste. acs.orgresearchgate.netorganic-chemistry.org

Esterification: Esters are readily formed by reacting the alcohol with carboxylic acids or their derivatives. The Fischer esterification, an acid-catalyzed reaction with a carboxylic acid, is a common method. For more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) is preferred. Enzymatic esterification, using lipases, offers a mild and often stereoselective alternative for creating ester derivatives. google.commedcraveonline.com

Reactivity of the Furan Ring in this compound

The furan ring is an electron-rich aromatic heterocycle that exhibits distinct reactivity patterns, primarily engaging in electrophilic aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Furan is significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack occurs preferentially at the C2 (α) position because the resulting carbocation intermediate (sigma complex) is better stabilized by resonance, with three contributing structures that delocalize the positive charge, including one where the oxygen atom participates directly. chemicalbook.compearson.compearson.comstudy.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. chemicalbook.comquora.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃/Acetic Anhydride | 1-(2-Nitro-furan-3-yl)prop-2-en-1-ol and 1-(5-Nitro-furan-3-yl)prop-2-en-1-ol |

| Halogenation | Br₂/Dioxane or NBS | 1-(2-Bromo-furan-3-yl)prop-2-en-1-ol and 1-(5-Bromo-furan-3-yl)prop-2-en-1-ol |

| Sulfonation | Pyridine-SO₃ complex | Furan-3-yl(prop-2-en-1-ol)-2-sulfonic acid and Furan-3-yl(prop-2-en-1-ol)-5-sulfonic acid |

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reaction allows for the rapid construction of complex bridged cyclic ethers (7-oxabicyclo[2.2.1]heptene derivatives). The reactivity of furan as a diene is moderate, and the cycloaddition is often reversible. rsc.org

The nature of the substituent on the furan ring can significantly influence the reaction's feasibility and selectivity. Electron-donating groups generally increase reactivity, while electron-withdrawing groups decrease it. rsc.org For 3-substituted furans, the substituent can also influence the facial selectivity of the dienophile's approach, leading to different stereoisomers (exo and endo). Studies on 3-vinylfurans and 3-borylfurans have shown that cycloaddition can occur, with selectivity depending on the dienophile and reaction conditions. acs.orgacs.org In some cases, the exocyclic diene system (formed by the furan C2-C3 double bond and the vinyl group) can compete with the internal furan diene. acs.org The reaction with dienophiles like maleic anhydride or maleimides would be expected to yield the corresponding 7-oxabicycloheptene adducts. acs.org

Oxidative Dearomatization Processes and Subsequent Cyclizations

The furan nucleus is susceptible to oxidative dearomatization, a process that can lead to the formation of highly functionalized intermediates capable of undergoing subsequent cyclizations. While specific studies on this compound are not prevalent, the oxidative dearomatization of related furan-containing compounds provides significant insight into this reaction pathway. For instance, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been shown to yield di(het)aryl-substituted 2-ene-1,4,7-triones. nih.govnih.gov This transformation is typically achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or N-bromosuccinimide (NBS). nih.gov

Following the initial oxidation and dearomatization of the furan ring, the resulting intermediate can undergo acid-catalyzed cyclization. nih.gov This process is analogous to the Paal-Knorr furan synthesis, which traditionally uses saturated 1,4-dicarbonyl compounds. mdpi.com In the case of the oxidized furan derivative, an enol intermediate is presumed to attack a carbonyl group, leading to a 2,5-dihydrofuran-2-ol, which then dehydrates to form a new furan ring. mdpi.com This sequence of oxidative dearomatization followed by cyclization serves as a powerful method for transforming simple furans into more complex molecular architectures. nih.govnih.gov

A plausible mechanism for these transformations involves the formation of a key spiro-intermediate, which, upon hydrolysis, yields functionalized products. nih.govmdpi.com The specific outcome of the reaction can be influenced by the presence of electron-withdrawing groups and the geometry of the alkene in the intermediate. nih.gov

Reactions of the Alkene Moiety in this compound

The alkene portion of this compound is a key site for various chemical reactions, including additions and metathesis.

The carbon-carbon double bond in the prop-2-en-1-ol side chain is susceptible to both electrophilic and nucleophilic attacks.

Nucleophilic Addition: The α,β-unsaturated system, particularly in the oxidized ketone form (1-(furan-3-yl)prop-2-en-1-one), is an excellent Michael acceptor. researchgate.net It can react with a variety of nucleophiles in a conjugate addition reaction. acs.org For example, the addition of thiols, such as 4-chlorothiophenol, to a similar furan-containing chalcone (B49325) analogue results in the formation of β-arylmercapto ketones. researchgate.net These reactions are often catalyzed by a base like triethylamine. researchgate.net The resulting adducts are valuable intermediates for further transformations. researchgate.net

Electrophilic Addition: The alkene can also undergo electrophilic addition. For instance, the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acid derivatives has been achieved using arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH). nih.gov This reaction proceeds through the formation of a carbocation intermediate stabilized by the furan ring, which is then attacked by the arene.

The table below summarizes examples of addition reactions on related furan-propenone systems.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | 4-chlorothiophenol | Triethylamine, ethanol, reflux | β-arylmercapto ketone | researchgate.net |

| 3-(Furan-2-yl)propenoic acid | Benzene | AlCl₃, room temp. | 3-phenyl-3-(furan-2-yl)propanoic acid | nih.gov |

| 3-(Furan-2-yl)propenoic acid methyl ester | Anisole | TfOH, 0 °C | 3-(4-methoxyphenyl)-3-(furan-2-yl)propanoic acid methyl ester | nih.gov |

Olefin Metathesis: Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org Cross-metathesis reactions involving allylic alcohols like this compound can be used to synthesize more complex molecules, including substituted furan derivatives. nih.gov The reaction typically involves a metal alkylidene catalyst, such as those developed by Grubbs or Schrock, and proceeds through a metallacyclobutane intermediate as proposed by the Chauvin mechanism. wikipedia.orglibretexts.org This methodology provides a flexible and regiocontrolled route to various furan-containing compounds. nih.gov

Polymerization Potential: The vinyl group in this compound suggests a potential for polymerization. Furan-based polymers are of increasing interest as sustainable materials derived from biomass. rsc.org While direct polymerization of this specific alcohol is not widely documented, furan-containing monomers are used in the synthesis of various polymers, including polyesters. rsc.org Enzymatic polymerization, for example using Candida antarctica lipase B (CALB), has been successfully employed for producing furan-based polyesters from monomers like dimethyl 2,5-furandicarboxylate. rsc.org The alkene moiety in this compound could potentially be targeted in radical or transition-metal-catalyzed polymerization reactions to create novel polymers with furan and hydroxyl functionalities.

Mechanistic Investigations of this compound Reactivity Pathways

Understanding the reaction mechanisms is crucial for controlling the outcomes of transformations involving this compound.

Oxidative Dearomatization and Cyclization: The plausible mechanism for the acid-catalyzed cyclization of the 1,4,7-trione intermediate (formed from oxidative dearomatization) involves several steps. nih.gov It is proposed that an enol is formed in the acidic medium, and its hydroxyl group attacks a carbonyl carbon. mdpi.com This intramolecular reaction forms a 2,5-dihydrofuran-2-ol intermediate, which subsequently dehydrates to yield the final, more complex furan product. mdpi.com The geometry of the double bond in the trione intermediate can dramatically affect reactivity. nih.gov

Olefin Metathesis: The widely accepted Chauvin mechanism for olefin metathesis provides a clear pathway for this reaction. wikipedia.orglibretexts.org The process begins with a [2+2] cycloaddition between the alkene and a transition metal alkylidene complex. libretexts.org This forms a four-membered metallacyclobutane intermediate. libretexts.org This intermediate then undergoes a retro-[2+2] cycloaddition, breaking apart in a different manner to release a new alkene product and a new metal alkylidene, which continues the catalytic cycle. wikipedia.orglibretexts.org

Nucleophilic Addition: The thia-Michael addition to a furan-propenone system proceeds via nucleophilic attack of the thiolate at the β-carbon of the α,β-unsaturated ketone. researchgate.net This is followed by protonation of the resulting enolate to give the final β-arylmercapto ketone product. researchgate.net

Spectroscopic and Structural Elucidation of 1 Furan 3 Yl Prop 2 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 1-(Furan-3-yl)prop-2-en-1-ol is expected to show distinct signals for each unique proton. The furan (B31954) ring protons of a 3-substituted furan exhibit a characteristic pattern. Protons at the C2 and C5 positions are typically found further downfield due to the electron-withdrawing effect of the oxygen atom, while the C4 proton is more shielded. The allyl group protons (-CH(OH)-CH=CH₂) form a complex splitting pattern due to their couplings with each other.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Furan) | ~7.45 | t (triplet) or m (multiplet) | J ≈ 1.5 - 2.0 |

| H-5 (Furan) | ~7.40 | t (triplet) or m (multiplet) | J ≈ 1.5 - 2.0 |

| H-4 (Furan) | ~6.40 | t (triplet) or m (multiplet) | J ≈ 1.5 - 2.0 |

| H-1' (-CHOH) | ~5.30 | dt (doublet of triplets) | J ≈ 6.0 (to H-2'), J ≈ 1.5 (to H-3'a, H-3'b) |

| H-2' (-CH=) | ~6.00 | ddd (doublet of doublet of doublets) | J ≈ 17.0 (trans to H-3'b), J ≈ 10.5 (cis to H-3'a), J ≈ 6.0 (to H-1') |

| H-3'a (=CH₂, cis) | ~5.25 | dt (doublet of triplets) | J ≈ 10.5 (cis to H-2'), J ≈ 1.5 (geminal and allylic) |

| H-3'b (=CH₂, trans) | ~5.40 | dt (doublet of triplets) | J ≈ 17.0 (trans to H-2'), J ≈ 1.5 (geminal and allylic) |

| -OH | Variable | br s (broad singlet) | N/A |

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The furan ring carbons have characteristic chemical shifts, with the oxygen-bound C2 and C5 appearing significantly downfield. The substituted C3 carbon's resonance is also distinct, while the C4 carbon is the most shielded of the ring carbons.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Furan) | ~144.0 |

| C-5 (Furan) | ~140.5 |

| C-3 (Furan) | ~126.0 |

| C-4 (Furan) | ~109.0 |

| C-1' (-CHOH) | ~69.5 |

| C-2' (-CH=) | ~138.0 |

| C-3' (=CH₂) | ~115.5 |

To confirm the predicted assignments and establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, key COSY correlations would be expected between:

The carbinol proton (H-1') and the adjacent vinyl proton (H-2').

The vinyl proton (H-2') and the terminal vinyl protons (H-3'a and H-3'b).

The furan protons H-4 and H-5, and potentially a weaker four-bond coupling between H-2 and H-4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-2 to C-2, H-4 to C-4, H-1' to C-1', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for connecting different parts of the molecule. Key HMBC correlations for confirming the structure would include:

A correlation from the carbinol proton (H-1') to the furan carbons C-3 and C-4, confirming the attachment of the side chain to the C-3 position of the furan ring.

Correlations from the furan proton H-2 to carbons C-3, C-4, and C-5.

Correlations from the furan proton H-4 to carbons C-2, C-3, and C-5.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

HRMS can measure the mass of a molecule with very high precision, allowing for the determination of its elemental formula. The molecular formula for this compound is C₇H₈O₂.

Calculated Exact Mass: 124.05243 u

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the compound.

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. Alcohols commonly undergo alpha-cleavage and dehydration. libretexts.org

Key predicted fragmentation pathways for this compound include:

Molecular Ion (M⁺•): A peak at m/z = 124 , corresponding to the intact ionized molecule. The intensity of this peak may be weak for alcohols. libretexts.org

Loss of Water ([M-H₂O]⁺•): A common fragmentation for alcohols, involving the elimination of a water molecule. This would result in a fragment ion at m/z = 106 . youtube.com

Alpha-Cleavage (C-C bond cleavage): Cleavage of the bond between the furan ring and the carbinol carbon is a highly probable pathway. This can result in two key fragments:

Furylium ion ([C₅H₅O]⁺): Loss of the •C₃H₅O radical would generate the stable 3-furylmethyl cation, observed at m/z = 81 . This is often a prominent peak for furfuryl-type compounds.

Propenol cation ([C₃H₅O]⁺): Loss of the furyl radical would lead to a fragment at m/z = 57 .

Loss of Vinyl Radical ([M-C₂H₃]⁺): Cleavage of the vinyl group (•CH=CH₂) from the side chain would produce a fragment at m/z = 97 .

The relative abundance of these fragments helps to piece together the molecular structure and confirm the presence of both the furan-3-yl and the prop-2-en-1-ol moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and elucidating the molecular structure of a compound through its vibrational modes. For this compound, the spectra would be characterized by vibrations of the furan ring, the allyl alcohol moiety, and the coupling between them.

The furan ring itself has a set of characteristic vibrations. Theoretical studies on furan and its derivatives, such as 2-methylfuran and 2,5-dimethylfuran (B142691), show that the C-H stretching vibrations of the furan ring typically appear in the region of 3100-3250 cm⁻¹ globalresearchonline.net. The ring C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range, while the C-O-C stretching vibrations of the ring usually occur between 1000 and 1300 cm⁻¹ globalresearchonline.net. The position of the substituent on the furan ring (in this case, at the 3-position) influences the exact frequencies and intensities of these bands.

The prop-2-en-1-ol side chain will also exhibit distinct vibrational modes. A broad O-H stretching band is anticipated in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group. The C=C stretching vibration of the vinyl group is expected around 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl group will likely appear above 3000 cm⁻¹. Furthermore, C-H out-of-plane bending vibrations of the vinyl group would be observed in the 900-1000 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The C=C stretching vibrations of both the furan ring and the vinyl group are expected to show strong Raman signals. The symmetric breathing modes of the furan ring would also be prominent in the Raman spectrum.

Table 1: Predicted Prominent IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad | Weak |

| C-H Stretch (furan & vinyl) | 3000-3250 | Medium | Strong |

| C=C Stretch (vinyl) | 1640-1680 | Medium | Strong |

| C=C Stretch (furan ring) | 1400-1600 | Medium-Strong | Strong |

| C-O Stretch (alcohol) | 1000-1200 | Strong | Medium |

| C-O-C Stretch (furan ring) | 1000-1300 | Strong | Medium |

| C-H Out-of-plane Bend (vinyl) | 900-1000 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the presence of the conjugated system formed by the furan ring and the vinyl group.

Furan itself exhibits a strong absorption maximum around 208 nm wikipedia.org. The conjugation with the prop-2-en-1-ol side chain is expected to cause a bathochromic (red) shift in the absorption maximum to a longer wavelength. Theoretical studies on furan and its derivatives using Time-Dependent Density Functional Theory (TD-DFT) have shown that the primary electronic transition is of the π → π* type globalresearchonline.net. The presence of the hydroxyl group, an auxochrome, may also contribute to a slight shift in the absorption wavelength and an increase in the molar absorptivity.

The electronic transitions in organic molecules can be influenced by the solvent polarity, potentially leading to either bathochromic or hypsochromic shifts. For this compound, it is anticipated that the primary absorption band would fall in the range of 220-280 nm.

Table 2: Predicted Electronic Transitions for this compound

| Type of Transition | Predicted λmax (nm) | Chromophore |

| π → π | 220-280 | Furan ring conjugated with C=C |

| n → π | > 280 | C=O (if oxidized), otherwise weak or absent |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no crystal structures of this compound itself are currently reported, analysis of related furan-containing compounds can provide insights into the potential solid-state packing and intermolecular interactions of its derivatives.

Future crystallographic studies on derivatives of this compound would be invaluable in confirming these predicted structural features and providing a detailed understanding of their solid-state properties.

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is no available scientific literature on the computational and theoretical studies of this specific compound. Research in this area has focused on structurally related molecules, such as furan-2-yl derivatives, but the specific data required to generate an article based on the provided outline for this compound does not exist in the public domain.

Therefore, it is not possible to provide an article that meets the user's strict requirements for content focusing solely on the chemical compound “this compound” and adhering to the specified detailed outline. Generating content would require fabricating data, which would be scientifically inaccurate and misleading.

Lack of Specific Research Data for this compound

Following a comprehensive search for computational and theoretical studies on the chemical compound this compound, it has been determined that there is a notable absence of specific research data required to construct the requested article. The search encompassed scholarly articles, chemical databases, and academic papers focusing on the precise computational analyses outlined in the user's instructions.

The performed searches for "computational studies of this compound," "this compound frontier molecular orbitals," "this compound electrostatic potential map," "this compound theoretical NMR," "predicted vibrational frequencies of this compound," "simulated UV-Vis spectra of this compound," and "reaction pathway analysis of this compound" did not yield specific results for this particular molecule.

While general computational methodologies for furan derivatives and related compounds are available, the specific quantitative data—such as HOMO/LUMO energy levels, electrostatic potential distributions, theoretical NMR chemical shifts, predicted IR, Raman, and UV-Vis spectra, and reaction pathway analyses—for this compound are not present in the available literature. The existing research tends to focus on other isomers, such as furan-2-yl derivatives, which possess different electronic and structural properties and are therefore not applicable.

Due to the strict requirement to focus solely on this compound and the lack of specific data, it is not possible to generate the detailed, scientifically accurate article as requested for the following sections:

Computational and Theoretical Studies of 1 Furan 3 Yl Prop 2 En 1 Ol

Reaction Pathway and Transition State Analysis for Mechanistic Insights

Without foundational data from dedicated computational studies on 1-(Furan-3-yl)prop-2-en-1-ol, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy. Further theoretical research is needed to be conducted on this specific compound to provide the necessary data for such an analysis.

Applications of 1 Furan 3 Yl Prop 2 En 1 Ol in Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

Chiral alcohols are invaluable components in asymmetric synthesis, serving as precursors to a wide array of enantiomerically pure molecules. The asymmetric reduction of the corresponding ketone, 1-(furan-3-yl)prop-2-en-1-one, represents a primary strategy for accessing enantiomerically enriched 1-(furan-3-yl)prop-2-en-1-ol. While specific studies on the asymmetric synthesis of this particular compound are not extensively documented, the principles of asymmetric catalysis are well-established for similar substrates.

Methodologies such as enzymatic reductions or the use of chiral metal catalysts (e.g., those based on ruthenium, rhodium, or iridium) with chiral ligands are commonly employed for the enantioselective reduction of prochiral ketones. These methods can provide access to either the (R) or (S) enantiomer of the alcohol with high enantiomeric excess. Once obtained in a chirally pure form, this compound can be utilized in a variety of stereoselective reactions. The hydroxyl group can be derivatized to serve as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. Furthermore, the allylic nature of the alcohol allows for stereospecific transformations such as Sharpless asymmetric epoxidation or diastereoselective additions to the double bond, making it a valuable synthon for the construction of complex chiral molecules.

Table 1: Potential Asymmetric Synthesis Strategies for this compound

| Method | Catalyst/Reagent | Potential Outcome |

| Enzymatic Reduction | Whole-cell biocatalysts or isolated enzymes | High enantioselectivity for (R) or (S)-alcohol |

| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | Enantiomerically enriched alcohol |

| Chiral Reducing Agents | Borane complexes with chiral ligands | Stereoselective reduction of the ketone |

Precursor for the Synthesis of Complex Natural Products

The furan (B31954) nucleus is a common structural motif in a diverse range of natural products, many of which exhibit significant biological activity. The versatile reactivity of the furan ring, combined with the functional handles present in this compound, makes it a promising starting material for the synthesis of such complex molecules.

The furan ring can undergo a variety of transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening/rearrangement reactions, which allow for the construction of intricate molecular frameworks. For instance, the furan can act as a masked 1,4-dicarbonyl compound, which can be revealed under specific conditions to participate in further cyclization reactions. The allylic alcohol functionality can be readily oxidized to the corresponding enone, which is a versatile intermediate for Michael additions and other conjugate addition reactions. This dual reactivity allows for a modular approach to the synthesis of complex targets. While direct total syntheses of natural products originating from this compound have yet to be reported, the synthetic strategies applied to other furan-containing building blocks provide a clear roadmap for its potential utility in this area.

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Furan derivatives are integral to the structure of numerous pharmaceutical and agrochemical agents due to their ability to interact with biological targets and their synthetic versatility. The structural features of this compound make it a valuable intermediate for the synthesis of a wide range of bioactive molecules.

The furan ring is present in several approved drugs, where it often serves as a key pharmacophore. The allylic alcohol moiety in this compound can be transformed into a variety of other functional groups, such as ethers, esters, amines, and halides, allowing for the introduction of diverse substituents to modulate biological activity. For example, etherification or esterification of the alcohol can lead to compounds with altered pharmacokinetic properties. The double bond can be functionalized through reactions such as hydroamination or hydroboration-oxidation to introduce nitrogen or oxygen-containing groups at various positions. These transformations can lead to the synthesis of key intermediates for active pharmaceutical ingredients (APIs) and agrochemicals. Although specific examples for the 3-yl isomer are scarce, the analogous compound, 1-(furan-2-yl)but-3-en-1-ol, is known to be a building block in the synthesis of pharmaceuticals and is explored for its potential as a natural pesticide chemimpex.com.

Role in Material Science and Polymer Chemistry (e.g., furan-based copolyesters from furan diols)

There is a growing interest in the development of polymers from renewable resources, and furan-based monomers are attractive candidates due to their potential to be derived from biomass. Furan diols, in particular, can be used as monomers for the synthesis of furan-based copolyesters. These materials are being investigated as sustainable alternatives to petroleum-based polymers.

The synthesis of furan-based copolyesters often involves the enzymatic polymerization of furan dicarboxylates with furan diols and aliphatic diols. While this compound is not a diol, its derivatization could lead to suitable monomers. For example, selective dihydroxylation of the double bond would yield a triol, which could act as a cross-linking agent in polyester (B1180765) synthesis. Alternatively, functionalization of the furan ring itself could introduce a second hydroxyl group. The presence of the furan ring in the polymer backbone can impart unique properties, such as increased rigidity and altered thermal stability. Furthermore, the double bond in the side chain of a polymer derived from this compound could be used for post-polymerization modifications, such as cross-linking or grafting, to tailor the material's properties for specific applications. Research has demonstrated the successful enzymatic synthesis of furan-based copolyesters with molecular weights suitable for material applications.

Derivatization to Heterocyclic Scaffolds (e.g., pyrazolines, isoxazolines, pyrimidines from related chalcones)

The allylic alcohol functionality of this compound can be readily oxidized to the corresponding α,β-unsaturated ketone, 1-(furan-3-yl)prop-2-en-1-one, which is a type of chalcone (B49325). Chalcones are well-known precursors for the synthesis of a variety of heterocyclic compounds through condensation and cycloaddition reactions.

Pyrazolines: The reaction of the derived chalcone with hydrazine (B178648) or its derivatives leads to the formation of pyrazolines. These five-membered heterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Isoxazolines: Similarly, reaction of the chalcone with hydroxylamine (B1172632) hydrochloride can yield isoxazolines. Isoxazoline-containing compounds are also of significant interest in medicinal chemistry and agrochemistry. For instance, some isoxazoline (B3343090) derivatives are used as insecticides and acaricides.

Pyrimidines: The chalcone can also serve as a three-carbon component in the synthesis of pyrimidines. Condensation with urea, thiourea, or guanidine (B92328) can lead to the formation of the six-membered pyrimidine (B1678525) ring, which is a core structure in many biologically important molecules, including nucleic acids and various drugs.

The derivatization of this compound into these and other heterocyclic scaffolds represents a powerful strategy for the generation of diverse molecular libraries for drug discovery and materials science.

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Precursor (from this compound) | Reagent | Resulting Heterocycle |

| 1-(Furan-3-yl)prop-2-en-1-one | Hydrazine | Pyrazoline |

| 1-(Furan-3-yl)prop-2-en-1-one | Hydroxylamine | Isoxazoline |

| 1-(Furan-3-yl)prop-2-en-1-one | Urea/Thiourea/Guanidine | Pyrimidine |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(Furan-3-yl)prop-2-en-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves aldol condensation between furan-3-carbaldehyde and acetaldehyde derivatives under basic conditions. For example, a procedure analogous to (for a bromothiophene analog) uses ethanol as a solvent, 40% aqueous KOH as a catalyst, and overnight stirring at room temperature. Key steps include:

- Dissolving equimolar quantities of aldehyde and ketone in ethanol.

- Adding KOH dropwise to initiate enolate formation.

- Acidifying the mixture post-reaction to precipitate the product.

- Purification via recrystallization or column chromatography.

Optimization involves adjusting solvent polarity (e.g., THF for faster kinetics), temperature (0–25°C to control side reactions), and catalyst loading (5–10% KOH). Monitoring via TLC or GC-MS ensures reaction completion .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in , a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) was used. Data collection involves ω and φ scans, followed by absorption correction (e.g., SADABS). Refinement via SHELXL ( ) includes:

- Assigning anisotropic displacement parameters to non-H atoms.

- Positioning H atoms geometrically (C–H = 0.93 Å, Uiso = 1.2Ueq(C)).

- Validating bond lengths/angles against similar structures (e.g., furan C–O bond ≈ 1.36 Å).

Complementary techniques like / NMR (e.g., coupling constants for stereochemistry) and IR (O–H stretch at ~3200 cm) confirm functional groups .

Advanced Research Questions

Q. What computational strategies are effective in predicting the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) provides accurate predictions ( ). Steps include:

- Geometry optimization at the B3LYP/6-31G(d) level.

- Calculating frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.

- Simulating UV-Vis spectra via time-dependent DFT (TD-DFT) with solvent models (e.g., PCM for ethanol).

Validation against experimental data (e.g., SCXRD bond lengths, UV-Vis λ) is critical to address discrepancies arising from solvent effects or basis set limitations .

Q. How can enantiomeric resolution challenges be addressed for this compound?

- Methodological Answer : Lipase-catalyzed kinetic resolution (KR) is effective. For example, describes using Candida antarctica lipase B (CaL B) for acylation of racemic alcohols. Key steps:

- Screening lipases (e.g., CaL B, Pseudomonas fluorescens) in organic solvents (e.g., vinyl acetate).

- Monitoring enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents.

- Optimizing reaction time (24–48 hrs) and temperature (25–40°C) to maximize selectivity (E > 200).

If KR fails, diastereomeric salt formation with tartaric acid derivatives or preparative chiral SFC can be alternatives .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., conflicting NMR shifts) arise from solvent polarity, tautomerism, or impurities. Mitigation strategies:

- Cross-validation : Compare SCXRD data () with NMR/IR to confirm assignments.

- Computational validation : Calculate NMR chemical shifts (e.g., via Gaussian GIAO method) and overlay with experimental spectra.

- Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish furan C–H couplings from allylic protons.

Document solvent, concentration, and temperature conditions to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.